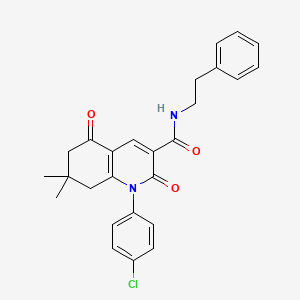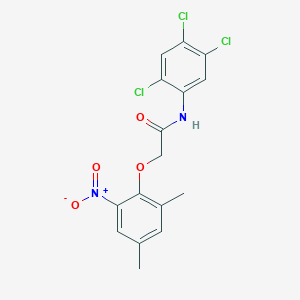![molecular formula C19H16Cl2N4O3S B3640923 2,4-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3640923.png)
2,4-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
Overview
Description
2,4-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a useful research compound. Its molecular formula is C19H16Cl2N4O3S and its molecular weight is 451.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0320169 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
2,4-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, such as dihydrofolate reductase, by mimicking the natural substrate and competitively inhibiting the enzyme’s function . Additionally, the sulfonyl group in the compound can form strong interactions with amino acid residues in proteins, further stabilizing the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit cell proliferation by interfering with the cell cycle, particularly at the G1 phase, thereby preventing DNA replication and cell division . Moreover, it can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis. The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but it can degrade when exposed to extreme pH, temperature, or light . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cell proliferation and metabolism. The degradation products of the compound may also exhibit biological activity, necessitating careful monitoring of its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and hematological abnormalities. Threshold effects have been identified, where the compound exhibits a dose-dependent response, with a clear distinction between therapeutic and toxic doses. These findings highlight the importance of optimizing dosage regimens to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation, reduction, and hydrolysis, mediated by cytochrome P450 enzymes. Phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione, facilitating the excretion of the compound and its metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic pathways for effective therapeutic application.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins such as albumin can facilitate the distribution of the compound in the bloodstream, enhancing its delivery to target tissues. The localization and accumulation of the compound within specific cellular compartments can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific compartments or organelles, influencing its subcellular distribution. The localization of the compound within the nucleus allows it to modulate gene expression directly, while its presence in the cytoplasm enables interactions with metabolic enzymes and signaling proteins.
Properties
IUPAC Name |
2,4-dichloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-11-9-18(23-12(2)22-11)25-29(27,28)15-6-4-14(5-7-15)24-19(26)16-8-3-13(20)10-17(16)21/h3-10H,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECMGESEOOJPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3640843.png)
![3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3640851.png)
![N-cyclohexyl-3-{[3-(2-furyl)acryloyl]amino}-N-methylbenzamide](/img/structure/B3640865.png)
![2-(2-methylphenoxy)-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3640868.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3640873.png)
![N-(2,3-dichlorophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3640879.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone](/img/structure/B3640883.png)
![N-[4-(aminosulfonyl)benzyl]-3-(2-chloro-6-fluorophenyl)acrylamide](/img/structure/B3640894.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3640905.png)


![3-nitro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B3640929.png)
![ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3640933.png)
![2-chloro-N-[4-(1-naphthyloxy)phenyl]benzamide](/img/structure/B3640946.png)
